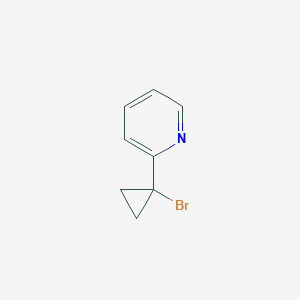

2-(1-Bromocyclopropyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromocyclopropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRGCSHYLCMFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592384 | |

| Record name | 2-(1-Bromocyclopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198759-65-8 | |

| Record name | 2-(1-Bromocyclopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1 Bromocyclopropyl Pyridine

Direct Functionalization Strategies for Cyclopropylpyridines

A primary approach to 2-(1-bromocyclopropyl)pyridine involves the initial synthesis of 2-cyclopropylpyridine (B3349194), followed by selective bromination. This strategy hinges on the ability to control the regioselectivity of the halogenation step.

Regioselective Bromination of Cyclopropyl-Pyridine Scaffolds

Direct bromination of a pre-formed 2-cyclopropylpyridine scaffold presents a significant challenge in regioselectivity. The pyridine (B92270) ring is generally deactivated towards electrophilic substitution, while the cyclopropyl (B3062369) group's C-H bonds can be susceptible to radical abstraction.

One potential method for the selective bromination at the tertiary carbon of the cyclopropyl group is a free-radical halogenation. Reagents such as N-Bromosuccinimide (NBS), often initiated by light or a radical initiator, are commonly used for allylic and benzylic brominations and could be applied here. For instance, bromination of 4-cyclopropylpyridine (B1598168) derivatives using NBS under radical conditions is a known transformation.

A more targeted approach is the Hunsdiecker reaction (or a variation thereof), which converts a carboxylic acid into an alkyl bromide with one less carbon atom. byjus.comvedantu.comwikipedia.org This reaction proceeds via a radical mechanism. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, this would involve the preparation of 2-(cyclopropane-1-carboxylic acid)pyridine as a precursor. The silver salt of this acid would then be treated with elemental bromine. wikipedia.orgnih.gov The key steps involve the formation of an acyl hypobromite (B1234621) intermediate, which undergoes homolysis and subsequent decarboxylation to generate a cyclopropyl radical, which then combines with a bromine radical. vedantu.comalfa-chemistry.com

Synthetic Routes to 2-Halopyridine Precursors for Subsequent Functionalization

The synthesis of this compound can also be envisioned by first constructing the 1-bromocyclopropyl moiety and then attaching it to the pyridine ring, or by starting with a functionalized pyridine. Therefore, efficient access to 2-halopyridines is crucial.

2-Chloropyridine can be prepared through several established routes. A common industrial method involves the chlorination of 2-hydroxypyridine (B17775) (the tautomer of 2-pyridone) with reagents like phosphoryl chloride or phosgene. nih.govwikipedia.orgrsc.org Direct chlorination of pyridine at high temperatures is also employed, though it can lead to byproducts such as 2,6-dichloropyridine. nih.gov Another route proceeds via the reaction of pyridine-N-oxides with chlorine-containing phosphoric acid derivatives or Vilsmeier reagent. google.comresearchgate.net

2-Bromopyridine (B144113) is frequently synthesized from 2-aminopyridine (B139424) using a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the introduction of bromine. orgsyn.orggoogle.comresearchgate.net Detailed procedures often involve the addition of bromine to the reaction mixture to form a perbromide intermediate, ensuring a high yield of the desired 2-bromopyridine. orgsyn.org

Table 1: Selected Synthetic Routes to 2-Halopyridine Precursors

| Precursor | Product | Reagents | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminopyridine | 2-Bromopyridine | 1. HBr, Br₂; 2. NaNO₂; 3. NaOH | 0°C or lower | 86-92% | orgsyn.org |

| 2-Aminopyridine | 2-Bromopyridine | HBr, liq. Br₂, NaNO₂ | -5°C to 0°C | >90% | google.com |

| 2-Hydroxypyridine (2-Pyridone) | 2-Chloropyridine | POCl₃ | Heat | N/A | wikipedia.org |

| 2-Amino-5-methyl-pyridine | 2-Chloro-5-methyl-pyridine | Nitrosyl chloride, HCl | 0°C to 20°C | N/A | google.com |

Cyclopropanation Reactions for Pyridine-Substituted Cyclopropanes

An alternative strategy involves constructing the cyclopropane (B1198618) ring onto a pyridine-containing substrate, such as 2-vinylpyridine (B74390).

Catalytic Asymmetric Cyclopropanation of Vinyl Pyridines

The catalytic asymmetric cyclopropanation of alkenes is a powerful tool for generating chiral cyclopropanes. Dirhodium(II) carboxylate complexes are particularly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes, which then react with alkenes. nih.gov This methodology has been applied to vinyl heterocycles, although the nucleophilic pyridine nitrogen can sometimes poison the Lewis acidic catalyst, requiring specific conditions or catalyst designs. nih.govacs.org

Studies have shown that chiral dirhodium tetracarboxylate catalysts, such as Rh₂(R-p-Ph-TPCP)₄ and Rh₂(S-PTAD)₄, can catalyze the cyclopropanation of substituted vinyl pyridines with aryldiazoacetates. nih.govnih.govresearchgate.net These reactions are often highly diastereoselective. nih.gov For example, the reaction of 2-chloro-5-vinylpyridine (B115529) with an ortho-substituted aryldiazoacetate under Rh₂(R-p-Ph-TPCP)₄ catalysis has been reported, though with modest yield and enantioselectivity in initial screenings. nih.govresearchgate.net Optimization, including the use of specific additives like 2-chloropyridine, has been shown to improve enantioselectivity in related systems. researchgate.net

Table 2: Examples of Asymmetric Cyclopropanation of Vinyl Pyridines

| Vinyl Pyridine Substrate | Diazo Compound | Catalyst | Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| 2-Chloro-5-vinylpyridine | Ortho-substituted aryldiazoacetate | Rh₂(R-p-Ph-TPCP)₄ | 30% | 15% | nih.govresearchgate.net |

| Styrene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ (immobilized) | High | High | acs.org |

| Styrene | Ortho-substituted aryldiazoacetate | Rh₂(S-PTAD)₄ | N/A | High | nih.gov |

Note: Data for vinyl pyridine itself is limited; related examples are shown to illustrate the methodology's potential.

Palladium-Catalyzed Cyclopropanation Methodologies

Palladium catalysis offers a diverse toolkit for C-C bond formation, including cyclopropanation. While less common than rhodium-based systems for this specific transformation, palladium-catalyzed methods exist. These often involve the reaction of an alkene with a carbene precursor.

Palladium-catalyzed cyclopropanation can proceed through various mechanistic pathways. One approach involves the reaction of vinyl cyclopropanes with other molecules in a [3+2] cycloaddition, demonstrating palladium's ability to activate these strained rings. researchgate.netorganic-chemistry.org Another strategy could involve the direct cyclopropanation of a vinyl pyridine using a palladium catalyst and a carbene source like diazomethane (B1218177) or a dihaloalkane. Synergistic catalysis, combining a palladium complex with a chiral organocatalyst, has been developed for the annulation of vinylcyclopropanes with enals, showcasing advanced strategies for activating such systems. beilstein-journals.org While a general, high-yielding palladium-catalyzed cyclopropanation of 2-vinylpyridine to form 2-cyclopropylpyridine is not extensively documented, the principles of palladium-catalyzed carbene transfer reactions are well-established and represent a viable area for methods development. acs.org

C-H Functionalization and Cross-Coupling Approaches to Incorporate Cyclopropyl Moieties

Modern synthetic chemistry increasingly relies on the direct functionalization of C-H bonds and powerful cross-coupling reactions to build molecular complexity efficiently. These methods provide convergent routes to 2-cyclopropylpyridine, the key precursor for the target molecule.

Direct C-H functionalization offers an atom-economical way to forge new C-C bonds. The Minisci reaction, a radical-based process, allows for the alkylation of electron-deficient heterocycles like pyridine. nih.govrsc.org In this context, a cyclopropyl radical, which could be generated from cyclopropanecarboxylic acid via oxidative decarboxylation with a silver catalyst and a persulfate oxidant, could add to the protonated pyridine ring, typically at the C2 or C4 position. organic-chemistry.orgresearchgate.net More advanced methods utilize directing groups or photochemical activation to control the site of functionalization. beilstein-journals.orgrecercat.cat For example, N-oxides can act as internal oxidants in photoredox cycles to enable C-H alkylation. acs.org

Cross-coupling reactions are arguably the most robust and widely used methods for preparing 2-cyclopropylpyridine. The Suzuki-Miyaura coupling involves the reaction of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov The coupling of 2-bromopyridine with cyclopropylboronic acid is a well-established method, often utilizing catalysts like Pd(OAc)₂ with bulky phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃). audreyli.comnih.gov

The Negishi coupling provides an alternative, reacting a halopyridine with an organozinc reagent. wikipedia.orgorgsyn.org Cyclopropylzinc halides can be coupled with 2-bromopyridine using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to form 2-cyclopropylpyridine with high efficiency. orgsyn.org This reaction is known for its high functional group tolerance. orgsyn.org

Table 3: Comparison of Cross-Coupling Reactions for 2-Cyclopropylpyridine Synthesis | Coupling Reaction | Pyridine Substrate | Cyclopropyl Reagent | Catalyst/Ligand | Conditions | Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki-Miyaura | 2-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | Toluene, K₃PO₄, H₂O, Heat | Good | audreyli.com | | Suzuki-Miyaura | 3-Chloro-1,2,4-benzotriazine | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | Toluene, K₃PO₄, 110°C | 60% | nih.govresearchgate.net | | Negishi | 2-Bromopyridine | Cyclopropylzinc bromide | Pd(PPh₃)₄ | THF, Heat | High | wikipedia.orgorgsyn.org |

Minisci-Type C-H Alkylation Reactions with Bromocyclopropanes

The Minisci reaction provides a powerful tool for the direct C-H functionalization of electron-deficient heterocycles like pyridine. wikipedia.org This radical-based method allows for the introduction of alkyl groups, including the cyclopropyl moiety, onto the pyridine ring. wikipedia.org

Recent advancements have focused on generating alkyl radicals under milder conditions. A mechanochemical approach has been developed for the Minisci-type C-H alkylation of pyridine derivatives with bromocyclopropane (B120050). rsc.org This solvent-free method utilizes magnesium and a grinding auxiliary to generate the cyclopropyl radical, which then adds to the protonated pyridine ring. rsc.org For instance, the reaction of 4-phenylpyridine (B135609) with bromocyclopropane in the presence of magnesium yields the corresponding 2-cyclopropyl derivative. rsc.org

Another strategy involves the use of a simple maleate-derived blocking group to direct the Minisci-type decarboxylative alkylation to the C-4 position of the pyridine ring with high regioselectivity. organic-chemistry.orgnih.gov This method avoids the formation of regioisomeric mixtures often encountered in traditional Minisci reactions. organic-chemistry.orgnih.gov While not a direct synthesis of this compound, these methodologies highlight the potential of Minisci reactions for creating C-cyclopropyl bonds on a pyridine ring, which could be a key step in a multi-step synthesis.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 4-phenylpyridine, bromocyclopropane | Mg, Na₂SO₄ (grinding auxiliary) | 2-cyclopropyl-4-phenylpyridine | 18% | rsc.org |

| Pyridinium (B92312) salt, Carboxylic acid | (NH₄)₂S₂O₈, AgNO₃, DCE, H₂O, 50°C | C-4 alkylated pyridine | - | organic-chemistry.org |

Table 1: Examples of Minisci-Type Reactions for Pyridine Alkylation.

Cross-Electrophile Coupling Strategies for C(sp²)–C(sp³) Bond Formation

Nickel-catalyzed cross-electrophile coupling has emerged as a robust method for forming C(sp²)–C(sp³) bonds, a key linkage in this compound. wuxiapptec.comnih.gov This approach couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a reducing agent. wuxiapptec.comu-tokyo.ac.jp

The development of novel ligands has been crucial for the success of these reactions. Picolinamide-based NN2 pincer ligands have been shown to be effective in the nickel-catalyzed reductive cross-coupling of (hetero)aryl bromides with cyclopropyl bromide, affording arylcyclopropanes in good to excellent yields. researchgate.net This method demonstrates tolerance for a wide range of functional groups. researchgate.net Di(2-picolyl)amines (DPAs) represent another class of modular ligands that can be easily synthesized and utilized in nickel-catalyzed aryl-alkyl cross-electrophile coupling. researchgate.net

These reactions typically involve the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with the aryl halide. The resulting organonickel complex can then react with the alkyl halide to form the desired C(sp²)–C(sp³) bond. wuxiapptec.com The use of inexpensive and readily available starting materials makes this a highly attractive strategy.

| Aryl Halide | Alkyl Halide | Catalyst/Ligand System | Product | Yield | Reference |

| (Hetero)aryl bromides | Cyclopropyl bromide | Ni(II) precatalyst, picolinamide (B142947) NN2 pincer ligand | Arylcyclopropanes | Good to excellent | researchgate.net |

| 2-Chloropyridines | Alkyl bromides | Nickel catalyst, bathophenanthroline (B157979) ligand | 2-Alkylpyridines | - | nih.gov |

Table 2: Nickel-Catalyzed Cross-Electrophile Coupling Reactions.

Copper-Promoted N-Cyclopropylation of Nitrogen-Containing Heterocycles

While the primary focus is on C-cyclopropylation, the N-cyclopropylation of pyridines is also a relevant transformation. Copper-catalyzed Chan-Lam coupling provides an effective method for the N-cyclopropylation of various nitrogen-containing heterocycles, including 2-pyridones and 2-aminopyridines. researchgate.netnih.govacs.org This reaction typically utilizes a copper(II) salt, such as Cu(OAc)₂, a ligand like 1,10-phenanthroline, and an oxidant, often oxygen from the air. researchgate.netnih.govacs.org

The cyclopropyl source is typically a cyclopropylboronic acid or its trifluoroborate salt. researchgate.netresearchgate.netrsc.org The reaction proceeds through a mechanism involving the formation of a copper-cyclopropyl intermediate, which then undergoes reductive elimination with the nitrogen heterocycle to form the N-cyclopropyl product. This method is valued for its operational simplicity and tolerance of various functional groups. nih.gov It is important to note that this method leads to N-cyclopropylation rather than the C-C bond formation required for this compound, but it is a significant reaction for creating cyclopropyl-heterocycle linkages.

| Heterocycle | Cyclopropyl Source | Catalyst/Ligand System | Product | Reference |

| 2-Pyridones, 2-Aminopyridines | Potassium cyclopropyl trifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | N-Cyclopropyl derivatives | researchgate.netnih.govacs.org |

| Anilines, Amines | Cyclopropylboronic acid | Cu(OAc)₂, 2,2'-bipyridine | N-Cyclopropyl derivatives | researchgate.netrsc.org |

Table 3: Copper-Promoted N-Cyclopropylation Reactions.

Cascade and Multicomponent Reactions for Pyridine Ring Construction with Cyclopropyl Linkages

Cascade and multicomponent reactions offer highly efficient pathways to complex molecules from simple precursors in a single operation. These strategies are increasingly being applied to the synthesis of substituted pyridines, including those bearing cyclopropyl groups.

Chemoselective Cascade Cyclization Reactions

Chemoselective cascade reactions have been developed for the synthesis of fused pyridine ring systems incorporating cyclopropyl functionalities. One notable example is the NaOH-promoted cascade cyclization of cyclopropyl esters with unsaturated imines, which provides access to bioactive cyclopenta[c]pyridine derivatives. acs.orgnih.govresearchgate.netntu.edu.sg In this reaction, the δ-carbon of the cyclopropyl ester acts as a nucleophile, initiating a cascade of bond-forming events. nih.govntu.edu.sg

Another approach involves the visible-light-induced radical cascade sulfonylation/cyclization of N-methacryloyl-N,1-dimethyl-1H-indole-3-carboxamide with sulfonylhydrazides to synthesize indole-fused pyridines. rsc.org While not directly forming a cyclopropyl-pyridine bond, these examples showcase the power of cascade reactions to rapidly build complex heterocyclic scaffolds. A photoredox-catalyzed divergent radical cascade annulation of 1,6-enynes has also been reported to produce cyclopropane-fused heterobicyclic compounds. nih.gov

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Cyclopropyl esters, Unsaturated imines | NaOH | Cyclopenta[c]pyridine derivatives | acs.orgnih.govresearchgate.netntu.edu.sg |

| 1,6-Enynes, 2,6-Lutidine N-oxide | Organophotoredox catalyst, blue light | Cyclopropane-fused bicyclic compounds | nih.gov |

Table 4: Cascade Cyclization Reactions for Pyridine Ring Systems.

Mechanistic Investigations into the Reactivity of 2 1 Bromocyclopropyl Pyridine

Nucleophilic Substitution Processes on the 1-Bromocyclopropyl Moiety

The 1-bromocyclopropyl group is the primary site for nucleophilic attack. However, the inherent strain and hybridization of the cyclopropyl (B3062369) ring system impose significant constraints on classical substitution mechanisms.

Stereochemical Outcomes of Substitution Reactions on the Cyclopropyl Ring

The stereochemistry of substitution at a chiral center is a key indicator of the reaction mechanism.

Inversion of Configuration : An S"N"2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. researchgate.net

Racemization : An S"N"1 reaction, which goes through a planar carbocation intermediate, typically leads to a racemic mixture of products (both retention and inversion). aakash.ac.in

In the context of cyclopropyl systems, where classical pathways are disfavored, the stereochemical outcome can be complex. For instance, formal nucleophilic substitution of bromocyclopropanes with azoles can be highly diastereoselective, with the stereoselectivity being controlled by a thermodynamically driven base-assisted epimerization of an intermediate. acs.org In some cases, stereoretentive nucleophilic substitution of homoallylic tertiary alcohols occurs through the formation of a nonclassical cyclopropyl carbinyl carbocation intermediate. researchgate.net

Influence of Pyridine (B92270) as a Lewis Base or Nucleophile in Reaction Pathways

The pyridine ring in 2-(1-bromocyclopropyl)pyridine can play a significant role in its reactivity. Pyridine is a Lewis base due to the lone pair of electrons on the nitrogen atom, and it can also act as a nucleophile. wikipedia.orggcwgandhinagar.com

The nitrogen atom can participate in the reaction in several ways:

Intramolecular Catalysis : The pyridine nitrogen can act as an intramolecular Lewis base, potentially assisting in the departure of the bromide leaving group.

Neighboring Group Participation : The pyridine ring could, in principle, participate as a neighboring group, leading to the formation of a bridged intermediate. However, the geometry of the cyclopropyl system makes this less likely compared to more flexible acyclic systems.

Ring-Opening Reactions : In some cases, the pyridine moiety can catalyze the ring-opening of the cyclopropyl group. For example, pyridine can catalyze the annulation of diaryl cyclopropenones with bromomethyl carbonyl compounds, where a pyridinium (B92312) intermediate triggers the reaction. rsc.org Palladium-catalyzed Heck cross-coupling of monocyclopropanated pyrroles with aryl halides can lead to a ring-opening of the cyclopropane (B1198618) bond. uni-regensburg.de

Pyridine Ring Reactivity and Transformations

The pyridine ring itself is a site of potential chemical transformations, characterized by its electron-deficient nature.

Electron Deficiency and Reactivity Profile of the Pyridine Nucleus

The presence of the electronegative nitrogen atom in the pyridine ring leads to a significant decrease in electron density at the carbon atoms, particularly at the C2, C4, and C6 positions. uoanbar.edu.iqimperial.ac.uk This makes the pyridine ring electron-deficient compared to benzene (B151609). uoanbar.edu.iqimperial.ac.uk

This electron deficiency has several consequences for its reactivity:

Electrophilic Aromatic Substitution : Pyridine is much less reactive towards electrophilic aromatic substitution than benzene, resembling a highly deactivated benzene ring like nitrobenzene. gcwgandhinagar.comuoanbar.edu.iq When it does react, substitution typically occurs at the C3 and C5 positions, which are less electron-deficient. uoanbar.edu.iq

Nucleophilic Aromatic Substitution : Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, especially at the C2 and C4 positions. wikipedia.orguoanbar.edu.iq This reactivity is enhanced in pyridinium salts where the nitrogen atom carries a positive charge. wikipedia.org

Radical Functionalization and Cycloaddition Reactions Involving the Pyridine Core

In addition to nucleophilic and electrophilic substitutions, the pyridine ring can undergo radical functionalization and cycloaddition reactions.

Radical Functionalization : Recent research has focused on the C-H functionalization of pyridines using radical species. rsc.orgrecercat.catacs.org These methods offer a direct way to introduce various functional groups onto the pyridine ring. For instance, a photochemical method has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds, proceeding through the formation of pyridinyl radicals. recercat.catacs.org Highly regioselective C-4 radical arylation of pyridines has also been reported. rsc.org

Cycloaddition Reactions : Pyridines can participate in cycloaddition reactions, although these are less common than for other aromatic systems. The inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with enamines is a well-known method for constructing pyridine rings, known as the Boger pyridine synthesis. wikipedia.org Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles also provide an efficient route to multi-substituted pyridines. rsc.orgbohrium.comnih.gov

| Reaction Type | Description | Key Features |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution of a hydrogen atom by an electrophile. | Deactivated ring, substitution occurs at C3/C5 under harsh conditions. gcwgandhinagar.comuoanbar.edu.iq |

| Nucleophilic Aromatic Substitution | Substitution of a leaving group by a nucleophile. | Activated ring, attack favored at C2/C4. wikipedia.orguoanbar.edu.iq |

| Radical Functionalization | Direct C-H functionalization using radical species. | Can achieve high regioselectivity (e.g., C4-arylation). rsc.orgrecercat.catacs.org |

| Cycloaddition | Formation of a new ring by reaction with a diene or dienophile. | Inverse-electron-demand Diels-Alder is a common strategy for synthesis. wikipedia.orgbaranlab.org Transition metal catalysis enables [2+2+2] cycloadditions. rsc.orgbohrium.comnih.gov |

Dearomatization and Rearomatization Sequences

The pyridine ring, typically characterized by its aromatic stability, can participate in reactions involving a temporary loss of aromaticity. These dearomatization-rearomatization sequences provide a powerful strategy for the functionalization of the heterocyclic core. rsc.orgresearchgate.net For this compound, such pathways can be initiated by activating the pyridine nitrogen.

One plausible mechanism involves the formation of a pyridinium salt, for example, through N-alkylation. This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack or cycloaddition reactions. A subsequent dearomative cycloaddition, potentially a [3+2] or [4+2] cycloaddition, would yield a bicyclic intermediate where the aromatic sextet is disrupted. rsc.org The final rearomatization step, which restores the energetically favorable aromatic system, can occur through various pathways such as ring expansion, rearrangement, or elimination, ultimately leading to a functionalized pyridine derivative. rsc.orgnih.gov Mechanistic studies on related systems suggest that an aromatization-driven cleavage of a radical intermediate can also be a key process in constructing new fused ring systems. rsc.org

Recent research has shown that pyridylamino-functionalised silylenes can facilitate the de- and rearomatization of pyridine when reacting with ketones. nih.gov While not directly involving this compound, these studies highlight that the dearomatization of the pyridine moiety is a viable process influenced by steric and electronic factors, with rearomatization being achievable, often upon heating. nih.gov

Ring-Opening Reactions of the Cyclopropyl Group

The three-membered ring of the cyclopropyl group is highly strained and susceptible to ring-opening reactions under various conditions. This reactivity is a cornerstone of the synthetic utility of cyclopropane derivatives.

In the presence of a solvent, particularly polar protic solvents, this compound can undergo solvolysis. This reaction proceeds via cleavage of the C-Br bond, which is concerted with the electrocyclic ring-opening of the cyclopropyl ring to form a stabilized allyl cation. This process is governed by the Woodward-Hoffmann-DePuy rule, which dictates that the ring-opening must occur in a disrotatory fashion. researchgate.netdeepdyve.com

There are two possible disrotatory pathways for the substituents on the ring to follow: an "inward" or "outward" rotation. The preference for one path over the other is known as torquoselectivity. wikipedia.org For halocyclopropanes, this selectivity is influenced by stereoelectronic effects. Theoretical studies on related bromocyclopropanes show that the cleavage of the C-Br bond is assisted by charge donation from the dissociating C-C bond of the cyclopropane into the antibonding orbital of the C-Br bond. researchgate.net This interaction makes only one of the two disrotatory paths energetically accessible. researchgate.net

Table 1: Factors Influencing Torquoselectivity in Cyclopropyl Ring-Opening

| Factor | Description | Expected Effect on this compound |

|---|---|---|

| Electronic Effects | The electronic nature of substituents on the ring. The pyridine group can stabilize a positive charge through resonance and inductive effects. | The pyridine substituent is expected to stabilize the resulting allyl cation, influencing the preferred disrotatory path. |

| Steric Hindrance | Steric repulsion between substituents in the transition state. | The bulky pyridine group will disfavor rotational pathways that lead to steric clash. |

| Orbital Overlap | The requirement for continuous orbital overlap throughout the electrocyclic reaction, as described by the Woodward-Hoffmann rules. | Governs the fundamental disrotatory nature of the cationic ring-opening. researchgate.net |

| Solvation | The ability of the solvent to stabilize charged intermediates and transition states. | Polar solvents can influence the energy barrier and potentially the selectivity by stabilizing the more polar transition state. rsc.org |

The strained C-C bonds of the cyclopropyl ring can be cleaved using transition metal catalysts. Gold-catalyzed ring-opening reactions have been developed for analogous 2-(1-alkynyl-cyclopropyl)pyridines, leading to the formation of indolizine (B1195054) derivatives through a cycloisomerization pathway. rsc.org Nickel-catalyzed cross-coupling reactions of cyclopropyl ketones have also been shown to proceed via C-C bond activation, forming a homoallyl nickel(II) intermediate. nih.gov For this compound, a metal catalyst could mediate the ring-opening through several potential mechanisms, including:

Oxidative Addition: Insertion of a low-valent metal (e.g., Pd(0), Ni(0)) into the C-Br bond, followed by rearrangement and ring-opening.

Lewis Acid Activation: Coordination of a metal to the pyridine nitrogen, enhancing the strain of the cyclopropyl ring or facilitating bromide departure.

Direct C-C Activation: Insertion of the metal directly into one of the strained C-C bonds of the cyclopropane ring.

Radical-induced ring cleavage offers an alternative pathway. The cyclopropyl radical is known to undergo extremely rapid ring-opening to form the more stable homoallyl radical. nih.gov This process can be initiated by the homolytic cleavage of the C-Br bond, which can be triggered by radical initiators (e.g., AIBN), heat, or photoredox catalysis. beilstein-journals.org The resulting 1-pyridylcyclopropyl radical would swiftly rearrange. Alternatively, a radical from an external source could add to the pyridine ring, initiating a sequence that culminates in ring-opening. nih.gov Studies on various cyclopropane derivatives show that these radical ring-opening reactions can be coupled with subsequent cyclization or trapping steps to build molecular complexity. beilstein-journals.org

Solvolytic Ring-Opening Mechanisms and Torquoselectivity

Intermolecular and Intramolecular Interactions Governing Chemoselectivity and Regioselectivity

The reactivity of this compound is dictated by a delicate balance of intermolecular and intramolecular forces and interactions that control which part of the molecule reacts (chemoselectivity) and at what position (regioselectivity). slideshare.netscribd.com

Intramolecular interactions are inherent to the molecule's structure. The electron-withdrawing nature of the pyridine ring and the bromine atom influences the electron density across the molecule. The steric bulk of the 2-(1-bromocyclopropyl) group significantly hinders access to the C3 position of the pyridine ring and can influence the conformation of reaction intermediates.

Intermolecular interactions involve the molecule's interaction with solvents, catalysts, and other reagents. savemyexams.comlibretexts.org The lone pair of electrons on the pyridine nitrogen is a key site for intermolecular interactions, acting as a Brønsted-Lowry base, a Lewis base, and a coordinating ligand for metal catalysts. imperial.ac.uk

These interactions collectively govern selectivity:

Chemoselectivity: A reaction can be directed towards a specific functional group by choosing appropriate reagents. For instance, a soft, low-valent metal like Pd(0) might preferentially react with the C-Br bond via oxidative addition. In contrast, a hard Lewis acid would likely coordinate to the pyridine nitrogen. beilstein-journals.org Radical initiators would target the weakest bond, likely the C-Br bond, to initiate radical-based ring-opening. beilstein-journals.org

Regioselectivity: When the pyridine ring itself is the site of reaction (e.g., in electrophilic aromatic substitution), the existing 2-substituent directs the incoming group. The electronic properties of the pyridine ring make it generally electron-deficient and thus resistant to electrophilic attack, but if it occurs, it is often directed to the C3 or C5 position. imperial.ac.uk In the case of metal-catalyzed C-H activation, the directing ability of the pyridine nitrogen is paramount. It can form a cyclometalated intermediate, and the regiochemical outcome (e.g., activation of a C-H bond on the pyridine vs. a substituent) is controlled by the metal, its ligands, and the stability of the resulting metallacycle. rsc.org For example, rhodium-catalyzed intramolecular alkylations of substituted pyridines demonstrate how metal coordination can direct functionalization to a specific, proximal C-H bond. nih.gov

Table 2: Influence of Interactions on Selectivity in Reactions of this compound

| Interaction Type | Description | Influence on Selectivity |

|---|---|---|

| Intramolecular (Steric) | The bulk of the 2-(1-bromocyclopropyl) group hinders approach to the C3 position of the pyridine ring. | Favors reactions at less hindered positions like C5 or C6 of the pyridine ring. |

| Intramolecular (Electronic) | The pyridine ring is electron-deficient; the nitrogen atom is a site of high electron density. | Deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at C4 and C6. imperial.ac.uk |

| Intermolecular (Coordination) | The pyridine nitrogen lone pair coordinates to metal catalysts or Lewis acids. | Chemoselectivity: Can activate the molecule for C-H functionalization or other transformations. rsc.orgnih.govRegioselectivity: Directs reactions to ortho positions (C3) if a stable metallacycle can form, or can simply act as a ligand, influencing the catalyst's reactivity elsewhere. |

| Intermolecular (Solvation) | Polar solvents can stabilize charged intermediates and transition states. | Can influence reaction rates and the selectivity of ionic pathways, such as solvolytic ring-opening. rsc.org |

| Intermolecular (Reagent Type) | Hard vs. Soft acids/bases; electrophiles; nucleophiles; radical initiators. | Chemoselectivity: Determines which functional group reacts (e.g., N-alkylation with hard electrophiles, C-Br reaction with soft metals). beilstein-journals.org |

Strategic Applications of 2 1 Bromocyclopropyl Pyridine in Advanced Organic Synthesis

Utilization as a Molecular Building Block for Diverse Scaffolds

The intrinsic chemical functionalities of 2-(1-bromocyclopropyl)pyridine make it an exemplary molecular building block for the synthesis of diverse and complex scaffolds. cymitquimica.comdottikon.com The pyridine (B92270) ring is a privileged structure in medicinal chemistry and materials science, frequently incorporated to enhance biological activity or impart specific electronic properties. nih.govccspublishing.org.cnijnrd.org The presence of the 1-bromocyclopropyl group provides a reactive center that can be manipulated through various synthetic operations, allowing for the introduction of the cyclopropyl-pyridine motif into larger, more complex molecules.

The utility of pyridine derivatives as building blocks is well-established, with synthetic chemists continuously developing new methods for their incorporation into larger structures. ijnrd.orgiipseries.org The benzylic functionalization of picoline precursors, for example, is a common strategy to access useful building blocks like α-pyridyl carbonyl compounds. ccspublishing.org.cn this compound offers an alternative and complementary approach. The bromine atom can be displaced in nucleophilic substitution reactions, or the entire cyclopropyl (B3062369) ring can participate in metal-catalyzed cross-coupling reactions or ring-opening cascades, thereby generating a variety of molecular skeletons.

Research into diversity-oriented synthesis (DOS) highlights the importance of developing strategies to access a wide range of molecular scaffolds efficiently. rsc.org The unique reactivity of this compound positions it as a valuable tool in DOS campaigns. By systematically varying reaction partners and conditions, a single starting material can give rise to a multitude of structurally distinct products, accelerating the exploration of chemical space for applications in drug discovery and materials science. rsc.org

Table 1: Examples of Scaffolds Accessible from Pyridine-based Building Blocks

| Starting Material Type | Reaction Class | Resulting Scaffold | Significance |

|---|---|---|---|

| Pyridinecarbonitrile | Condensation/Cyclization | Fused Pyridines (e.g., Pyrido[2,3-d]pyrimidines) | Access to biologically active heterocyclic systems. mdpi.com |

| 1-Acetyl-1-carbamoyl cyclopropanes | Vilsmeier-Haack Reaction | Functionalized 2-Pyridones | Important motifs in pharmaceuticals and materials. iipseries.org |

| α-(2-Pyridinyl)acetates | Palladium-catalyzed α-arylation | α-Aryl Pyridine Derivatives | Key intermediates for complex molecule synthesis. ccspublishing.org.cn |

Synthesis of Structurally Complex Carbocyclic and Heterocyclic Derivatives

The reactivity of the 1-bromocyclopropyl group is central to the synthesis of complex carbocyclic and heterocyclic systems from this compound. The inherent ring strain of the cyclopropane (B1198618) ring and the presence of the bromine atom as a leaving group enable a range of transformations that are otherwise difficult to achieve. arkat-usa.org

One powerful strategy involves the use of cyclopropyl pyridines in diboron(4)-catalyzed [3+2] cycloaddition reactions with alkenes. researchgate.netorganic-chemistry.org This metal-free approach allows for the construction of highly substituted cyclopentane (B165970) rings with high diastereoselectivity. The reaction proceeds through a radical relay mechanism where the pyridine moiety plays a crucial role in activating the remote cyclopropane bond. researchgate.netorganic-chemistry.org This method provides access to complex carbocyclic cores that are prevalent in bioactive molecules. researchgate.net

Beyond cycloadditions, this compound can serve as a precursor for a variety of heterocyclic structures. The synthesis of fused pyrano[2,3-b]pyridine derivatives, for instance, has been achieved through cyclo-condensation reactions involving aminocyano pyran precursors. ekb.eg Similarly, new pyridine and pyrazole (B372694) derivatives with anti-inflammatory properties have been synthesized using Michael addition reactions with key precursors derived from chalcones. mdpi.com The versatility of the pyridine scaffold allows for the construction of fused systems like pyrazolo[3,4-b]pyridines through intramolecular cyclization of appropriately functionalized intermediates. mdpi.com These synthetic routes demonstrate how the core structure can be elaborated into more complex, fused heterocyclic systems with potential biological applications. ekb.egmdpi.com

Table 2: Selected Synthetic Transformations for Complex Derivatives

| Reactant(s) | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Cyclopropyl ketone, Alkene | Diboron(4) compound, Pyridine | Substituted Cyclopentane | organic-chemistry.org |

| 4-Acetylpyrazole-5-ole, Aromatic aldehyde, Malononitrile | Ammonium acetate | Pyridine derivative | mdpi.com |

| Aminocyano pyrano derivative, Arylidene malononitrile | Cyclo-condensation | Fused Pyrano[2,3-b]pyridine | ekb.eg |

| N-propargylamines, Active methylene (B1212753) compounds | [4+2] Annulation | 2-Pyridone | organic-chemistry.org |

Precursor in the Construction of Functional Organic Materials

The "precursor approach" is a powerful strategy for the synthesis of functional organic materials, particularly those that are insoluble or unstable, such as extended π-conjugated systems. kyoto-u.ac.jp This method involves synthesizing a stable, soluble precursor molecule that can be converted into the final target material under specific conditions like heat or light. kyoto-u.ac.jp this compound is an ideal candidate for such an approach due to the latent reactivity of the bromocyclopropyl group.

The transformation of the precursor into the final material often involves reactions that extend π-conjugation, a key feature for organic semiconductor and dye applications. kyoto-u.ac.jp For example, the cyclopropyl ring can undergo ring-opening reactions, and the bromine can be eliminated or participate in coupling reactions to form larger aromatic systems. While specific applications using this compound are emerging, the principles are well-established with related structures. For instance, the retro-Diels-Alder reaction and photo-desorption of CO from α-diketone precursors have been used to generate acenes and other π-extended compounds with high purity. kyoto-u.ac.jp

The development of multi-functional metal-organic materials based on pyridine ligands further illustrates this concept. rsc.org Zinc complexes incorporating 2,6-di(3-pyrazolyl)pyridine and various dicarboxylate ligands have been synthesized, exhibiting interesting photoluminescent and catalytic properties. The pyridine units are integral to the formation of the extended solid-state structure. By analogy, this compound could be used to first form a polymer or metal-organic framework, with a subsequent stimulus-triggered reaction involving the bromocyclopropyl group to modify the material's properties in situ. This could lead to materials with tunable electronic or optical characteristics for use in sensors, organic electronics, or light-emitting devices.

Development of Novel Ligands and Catalysts Incorporating Cyclopropyl-Pyridine Motifs

The pyridine ring is a cornerstone of ligand design in coordination chemistry and catalysis. nih.gov The nitrogen atom's lone pair readily coordinates to transition metals, while substituents on the pyridine ring can be used to fine-tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. arkat-usa.orgmdpi.com The incorporation of a cyclopropyl group, as in this compound, introduces specific steric bulk and electronic effects that can be exploited in catalyst development. arkat-usa.org

Compounds containing the cyclopropylpyridine moiety have been investigated for their potential in various catalytic applications. arkat-usa.org For example, manganese complexes with pyridine-appended bipiperidine ligands have been developed for olefin epoxidation. mdpi.com Research has shown that introducing electron-donating groups onto the pyridine rings can enhance catalytic activity by stabilizing high-valent metal intermediates in the catalytic cycle. mdpi.com The cyclopropyl group on this compound can similarly modulate the electronic properties of the pyridine nitrogen, thereby influencing the performance of a metal complex.

Furthermore, the combination of a pyridine unit with other functionalities can lead to bifunctional catalysts. Density functional theory (DFT) has been used to design catalysts combining a metal-binding pyridine-oxazoline unit with a tethered amine for activating ketones. chemrxiv.org Such systems aim to bring two different reacting species into close proximity, facilitating C-C bond formation. The cyclopropyl-pyridine motif could be incorporated into such advanced catalyst designs. The development of bulky N,N'-bidentate pyridine-containing ligands has also been shown to furnish catalysts with enhanced activity compared to commercially available options. researchgate.net The synthetic accessibility of derivatives from this compound could provide a route to a new class of such bulky and electronically-tuned ligands for a range of transition metal-catalyzed reactions. researchgate.net

Table 3: Examples of Pyridine-Based Ligands and Catalysts

| Ligand/Catalyst System | Metal | Application | Key Feature |

|---|---|---|---|

| Pyridine-appended bipiperidine (PYBP) | Manganese (Mn) | Olefin Epoxidation | Ligand electronics affect catalyst activity by stabilizing intermediates. mdpi.com |

| Pyridine-oxazoline with tethered amine | Palladium (Pd), Platinum (Pt) | Ketone addition to alkenes | Designed as a bifunctional catalyst to co-locate reactants. chemrxiv.org |

| Pyridine-boryl radical catalyst | Boron (B) | [2π + 2σ] Cycloaddition | Facilitates strain-release-driven reactions of bicyclobutanes. researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular Structures via High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-(1-Bromocyclopropyl)pyridine. Although specific experimental data for this exact compound is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles and data from analogous structures, such as 2-cyclopropylpyridine (B3349194) and other brominated cyclopropane (B1198618) derivatives. capes.gov.brcaltech.edu

Expected ¹H NMR Spectrum:

The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) group.

Pyridine Ring Protons: The four protons on the pyridine ring will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.7 ppm. The proton on the carbon adjacent to the nitrogen (C6) is expected to be the most deshielded due to the inductive effect of the nitrogen atom, likely appearing as a doublet of doublets around δ 8.5-8.7 ppm. The other three protons will resonate at higher fields, with their chemical shifts and coupling patterns determined by their relative positions on the ring.

Cyclopropyl Ring Protons: The cyclopropyl protons are expected to resonate in the upfield region, characteristic of strained ring systems, generally between δ 0.8 and 1.5 ppm. The presence of the bromine atom on the C1 carbon of the cyclopropyl ring will have a significant influence on the chemical shifts of the adjacent methylene (B1212753) (CH₂) protons. The geminal and cis/trans vicinal couplings between these protons will result in complex multiplets. The electronegative bromine atom is expected to cause a downfield shift of the adjacent cyclopropyl protons compared to an unsubstituted cyclopropyl ring. capes.gov.br

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts, with the carbon atom attached to the cyclopropyl group (C2) and the carbons adjacent to the nitrogen showing distinct resonances.

Cyclopropyl Ring Carbons: The carbons of the cyclopropyl ring are expected to appear at relatively high field. The C1 carbon, bonded to the bromine atom, will be significantly shifted downfield due to the halogen's electronegativity. The two methylene carbons of the cyclopropyl ring will also have distinct chemical shifts.

A summary of the predicted ¹H NMR chemical shifts is presented in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H6 | 8.5 - 8.7 | dd |

| Pyridine H3, H4, H5 | 7.0 - 7.8 | m |

| Cyclopropyl CH₂ | 0.8 - 1.5 | m |

Table 1: Predicted ¹H NMR Data for this compound. Note: These are estimated values based on analogous compounds.

Determination of Stereochemistry and Absolute Configuration by Chiral Analysis and X-ray Crystallography

The C1 carbon of the cyclopropyl ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The determination of the stereochemistry and, if a single enantiomer is isolated, the absolute configuration, requires specialized analytical techniques, primarily chiral analysis and single-crystal X-ray crystallography.

Chiral Analysis:

Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, would be the primary method to separate the two enantiomers of this compound. This separation would confirm the existence of enantiomers and allow for the determination of the enantiomeric excess (ee) in a given sample.

X-ray Crystallography:

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. cam.ac.ukpages.dev While a crystal structure for this compound has not been reported, analysis of related structures, such as 2-cyclopropylpyridine and other heteroaryl-substituted cyclopropanes, provides valuable insights into the expected molecular geometry and packing. missouri.edu

Molecular Conformation: It is anticipated that the molecule will adopt a "bisected" conformation in the solid state. missouri.edu In this arrangement, the plane of the pyridine ring would bisect the cyclopropyl ring, which is a common feature in aryl- and heteroaryl-substituted cyclopropanes that maximizes orbital overlap between the two ring systems.

Bond Lengths and Angles: The C-Br bond length is expected to be consistent with typical values for brominated cyclopropanes. The internal bond angles of the cyclopropyl ring will be close to 60°, indicative of its high strain. The bond connecting the cyclopropyl ring to the pyridine ring (C-C bond) will have a length that reflects the sp²-sp³ hybridization of the bonded carbons.

Intermolecular Interactions: In the crystal lattice, intermolecular interactions such as halogen bonding (involving the bromine atom) and π-π stacking between the pyridine rings could play a significant role in stabilizing the crystal packing.

The table below summarizes the expected key geometric parameters based on data from analogous crystal structures.

| Parameter | Expected Value |

| C-Br Bond Length | ~1.95 Å |

| Cyclopropyl C-C Bond Lengths | ~1.50 Å |

| C(pyridine)-C(cyclopropyl) Bond Length | ~1.51 Å |

| Cyclopropyl Internal Angles | ~60° |

Table 2: Predicted Key Geometric Parameters for this compound from X-ray Crystallography of Analogous Structures.

For an enantiomerically pure crystal, anomalous dispersion techniques in X-ray diffraction could be used to determine the absolute configuration (R or S) at the C1 stereocenter.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgaps.org By calculating the electron density, DFT can elucidate properties like molecular orbital energies, charge distribution, and molecular geometry, which are fundamental to understanding and predicting chemical reactivity. rsc.orgunitn.it

In the context of substituted pyridines, DFT has been employed to predict nucleophilicity, a key aspect of their reactivity. ias.ac.in Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. rsc.org For instance, studies on various pyridine (B92270) derivatives have shown that the distribution and energy of these frontier orbitals are heavily influenced by the substituents on the pyridine ring. scielo.brrsc.org

| Parameter | Definition | Significance for 2-(1-Bromocyclopropyl)pyridine |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the energy of the most available electrons; related to the molecule's nucleophilicity and ionization potential. ias.ac.in |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; related to the molecule's electrophilicity and electron affinity. scielo.br |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. rsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (I-A)/2, where I is ionization potential and A is electron affinity. | A higher hardness value suggests greater stability. ias.ac.in |

| Nucleophilicity Index (N) | A measure of the nucleophilic character of a molecule. | Quantifies the nucleophilic power, helping to predict reaction rates with electrophiles. ias.ac.in |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for mapping the energetic landscape of a chemical reaction, including the identification of intermediates and high-energy transition states. rsc.orgmdpi.com This approach is particularly valuable for studying reactions involving strained ring systems like cyclopropanes, where reaction pathways can be complex.

For cyclopropyl (B3062369) bromides, a key reaction is the solvolytic ring-opening. The mechanism of this process is governed by the Woodward-Hoffmann-DePuy rule, which describes the stereochemistry of the electrocyclic ring-opening of cyclopropyl systems. researchgate.net DFT calculations have been instrumental in exploring this mechanism in detail. Studies on substituted bromocyclopropanes show that the C-Br bond cleavage occurs in concert with a disrotatory opening of the cyclopropane (B1198618) ring. researchgate.net

Computational models can calculate the activation energies for these pathways, revealing the most energetically favorable route. researchgate.net By locating the transition state structure on the potential energy surface, researchers can understand the precise atomic arrangement at the peak of the reaction barrier. For the ring-opening of a molecule like this compound, this involves modeling the simultaneous stretching of the C-Br bond and the scissoring motion of the C-C bonds in the three-membered ring. researchgate.net These calculations have confirmed that charge donation from the dissociating C-C bond into the antibonding orbital of the breaking C-Br bond significantly facilitates the reaction. researchgate.net

| Finding | Computational Method | Implication for this compound |

|---|---|---|

| Concerted Mechanism | DFT (e.g., B3LYP/6-311++G*) | The C-Br bond cleavage and cyclopropane ring-opening are not separate steps but a single, synchronous process. researchgate.net |

| Transition State Geometry | Transition State Search Algorithms | Provides the exact geometry at the highest energy point, revealing bond lengths and angles that explain the reaction barrier. researchgate.net |

| Activation Energy Barrier | DFT Energy Calculations | Quantifies the energy required for the reaction to occur, allowing for prediction of reaction rates under different conditions. researchgate.net |

| Intramolecular Hydrogen Bonding | DFT Calculations | In systems with appropriate substituents, the formation of an intramolecular X-H-Br hydrogen bond in the transition state can remarkably lower the activation energy. researchgate.net |

Prediction of Stereoselectivity in Cyclopropyl-Pyridine Transformations

A significant challenge and opportunity in the chemistry of cyclopropyl systems is controlling the stereochemical outcome of their reactions. Computational chemistry provides a powerful means to predict and rationalize the stereoselectivity observed in transformations of molecules like this compound.

The electrocyclic ring-opening of cyclopropyl halides is subject to strict stereochemical rules. According to the Woodward-Hoffmann-DePuy rule, the ring must open in a disrotatory fashion. researchgate.net However, for a substituted cyclopropane, there are two possible disrotatory paths. The preference for one path over the other is known as torquoselectivity. DFT calculations have shown that for bromocyclopropanes, only one of the two allowed disrotatory paths is energetically accessible. researchgate.net This high degree of torquoselectivity is a result of stereoelectronic effects, where orbital alignments in the transition state stabilize one pathway over the other.

In the case of this compound, computational models can predict which direction the ring will twist upon opening. This prediction is based on calculating the activation energies of the two competing transition states. The pyridine substituent and any other groups on the cyclopropane ring will influence which transition state is lower in energy. For example, studies on analogous systems have shown that the stereoelectronic effects of substituents play a decisive role in determining the final stereochemistry of the resulting alkene. researchgate.net This predictive power is crucial for designing synthetic routes that yield a specific desired stereoisomer.

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding synthetic strategies. mdpi.commdpi.com Future efforts in the synthesis of 2-(1-Bromocyclopropyl)pyridine and its derivatives will prioritize methods that minimize solvent use, reduce energy consumption, and utilize environmentally benign reagents. mdpi.comnih.gov

Mechanochemistry, the use of mechanical force to induce chemical reactions, stands out as a promising green synthetic tool. helmholtz-berlin.deresearchgate.net This solvent-free or minimal-solvent approach offers significant advantages over traditional solution-based methods, including reduced waste, shorter reaction times, and enhanced safety. researchgate.netnih.gov The International Union of Pure and Applied Chemistry (IUPAC) has recognized mechanochemistry as one of the top ten chemical innovations poised to change the world. helmholtz-berlin.de

Future research could focus on developing a total mechanosynthesis for this compound and its downstream products. Studies have already demonstrated the feasibility of mechanochemical Minisci-type C-H alkylation of pyridine (B92270) derivatives using bromocyclopropane (B120050). rsc.org For instance, the reaction of p-fluorophenylquinoline with bromocyclopropane has been achieved using magnesium and a grinding auxiliary, showcasing a mechanochemical pathway to cyclopropyl-functionalized heterocycles. rsc.org Extending this methodology to pyridine itself could provide a direct, solvent-free route to the target compound. The use of techniques like ball milling or twin-screw extrusion could make this process scalable and more environmentally friendly for producing pharmaceutical intermediates. researchgate.netrsc.orgresearchgate.net

| Parameter | Conventional Solution-Based Synthesis | Mechanochemical Synthesis | Potential Advantage |

|---|---|---|---|

| Solvent Usage | Often requires large volumes of organic solvents | Solvent-free or minimal solvent (liquid-assisted grinding) researchgate.net | Reduced waste, cost, and environmental impact mdpi.comhelmholtz-berlin.de |

| Energy Input | Often requires heating or cooling for extended periods | Energy supplied via mechanical force; reactions often at ambient temperature nih.gov | Increased energy efficiency nih.gov |

| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter researchgate.net | Higher throughput |

| Work-up/Purification | Typically involves solvent extraction, chromatography | Simpler, sometimes yielding pure product directly scielo.br | Reduced waste and resource consumption |

Exploration of Unconventional Reactivity Modes

The strained three-membered ring and the carbon-bromine bond in this compound suggest a rich and underexplored reactivity profile. Future investigations should aim to move beyond predictable transformations and uncover novel reaction pathways.

One promising area is the generation and trapping of highly reactive intermediates. Base-assisted 1,2-elimination of HBr from the bromocyclopropane moiety could generate a transient 2-cyclopropenylpyridine intermediate. researchgate.net This strained cyclopropene (B1174273) could then undergo diastereoselective additions with various nucleophiles, providing access to a wide array of densely functionalized cyclopropylamine (B47189) or N-cyclopropyl heterocycle derivatives. researchgate.net

Another avenue involves transition-metal-catalyzed or photoredox-catalyzed ring-opening reactions. The cyclopropyl (B3062369) group, particularly when activated by the adjacent pyridine ring, could undergo selective ring-opening to form more complex linear or cyclic structures, a strategy that is underutilized for this specific scaffold. acs.org Furthermore, visible-light photoredox catalysis could unlock novel transformations by generating radical intermediates from the C-Br bond, enabling reductive dehalogenation or coupling reactions under exceptionally mild conditions. nih.gov Skeletal editing, a transformative strategy to profoundly diversify molecular frameworks, could also be explored, potentially converting the pyridine core itself into novel fused bicyclic systems. nih.gov

Broadening the Scope of Synthetic Transformations and Applications

Future work will undoubtedly focus on expanding the synthetic utility of this compound as a versatile coupling partner. While 2-pyridyl organometallics can be challenging to work with in cross-coupling reactions, developing robust protocols for this substrate is a key objective. nih.gov

Research into Suzuki-Miyaura, Stille, and Negishi couplings of organometallic species derived from this compound would be highly valuable. This would allow for the direct introduction of the 2-(1-cyclopropyl)pyridyl motif onto a wide range of aryl, heteroaryl, and vinyl partners. Given the instability of many 2-pyridyl boron reagents, exploring alternative coupling partners like pyridylsilanes or robust pyridylstannanes could prove more fruitful. nih.gov Additionally, cross-electrophile coupling, which pairs two different electrophiles under reductive conditions, represents an emerging strategy that could be adapted for this system. acs.org

The development of C-H functionalization reactions on the pyridine ring of the molecule, while preserving the bromocyclopropyl group, would also be a significant advance. This would enable the synthesis of polysubstituted pyridines, which are important scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org

Development of Highly Enantioselective and Diastereoselective Processes

The creation of chiral molecules with high stereopurity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. numberanalytics.com Since the cyclopropyl ring in this compound is prochiral, future research will be heavily directed towards developing catalytic asymmetric methods to control its stereochemistry.

Enantioselective synthesis could be achieved through several strategies. Asymmetric [2+2+2] cycloadditions involving nitriles and alkynes offer a direct route to constructing chiral pyridine rings, a strategy that could be adapted for precursors to this compound. researchgate.net More directly, catalytic enantioselective functionalization of the pyridine ring, for instance through C-H alkylation using chiral catalysts, could install chirality. dicp.ac.cn

For transformations involving the cyclopropyl group, diastereoselective reactions will be paramount. For example, in the aforementioned generation of cyclopropene intermediates, the subsequent nucleophilic addition could be rendered diastereoselective by using a chiral catalyst or a substrate-controlled approach. researchgate.net Similarly, ring-expansion reactions starting from a chiral cyclopropylmethyl cation could lead to highly functionalized, stereodefined tetrahydropyridines. nih.gov The development of catalytic systems, such as those employing copper or palladium, that can control the regio- and diastereoselectivity of carbometalation reactions on cyclopropene precursors would provide access to polysubstituted cyclopropanes as single diastereomers. nih.gov

| Transformation Type | Target | Potential Strategy | Key Challenge |

|---|---|---|---|

| Enantioselective C-H Alkylation | Chiral C2-alkylated pyridines dicp.ac.cn | Ni-Al bimetallic catalysis with chiral phosphine (B1218219) oxide ligands. dicp.ac.cn | Strong coordination of pyridine to the metal catalyst. dicp.ac.cn |

| Asymmetric Conjugate Addition | Chiral pyridines nih.gov | Copper-catalyzed Lewis acid-assisted alkylation of alkenyl pyridines. nih.gov | Reactivity enhancement of poorly reactive substrates. nih.gov |

| Diastereoselective Annulation | Substituted cyclopropyl-ketones organic-chemistry.org | Rh(III)-catalyzed [2+1] annulation with directing groups. organic-chemistry.org | Controlling stereofacial discrimination. organic-chemistry.org |

| Diastereoselective Ring Expansion | Functionalized tetrahydropyridines nih.gov | Generation and endocyclic ring-opening of a cyclopropylmethyl cation. nih.gov | Controlling reaction pathways of the carbocation intermediate. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.